N-(Cyclopropylmethyl)ethanamine
Overview
Description
N-(Cyclopropylmethyl)ethanamine: is an organic compound with the molecular formula C6H13N It is a derivative of ethanamine, where the hydrogen atom is replaced by a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(Cyclopropylmethyl)ethanamine involves the reductive amination of cyclopropylmethyl ketone with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Ethanamine: Another method involves the alkylation of ethanamine with cyclopropylmethyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Cyclopropylmethyl)ethanamine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Cyclopropylmethyl ketone or cyclopropylmethyl amide.
Reduction: Cyclopropylmethane or cyclopropylmethylamine.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring amines.
Medicine:
- Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting neurological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)ethanamine involves its interaction with various molecular targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The cyclopropylmethyl group adds steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-Methylcyclopropylamine: Similar structure but with a methyl group instead of an ethanamine group.
Cyclopropylmethylamine: Lacks the ethanamine group, making it less versatile in reactions.
N-Ethylcyclopropylamine: Contains an ethyl group, altering its reactivity and applications.
Uniqueness: N-(Cyclopropylmethyl)ethanamine is unique due to the presence of both the cyclopropylmethyl and ethanamine groups, providing a balance of steric hindrance and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
IUPAC Name |
N-(cyclopropylmethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-7-5-6-3-4-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFLNWZBNRVHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90605689 | |
Record name | N-(Cyclopropylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26389-65-1 | |
Record name | N-(Cyclopropylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyclopropylmethyl)(ethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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